9-Anthroylcyanide

Descripción general

Descripción

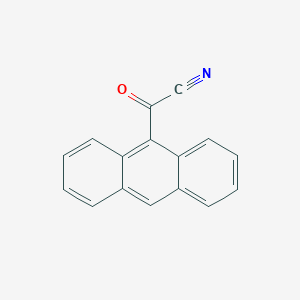

9-Anthroylcyanide, also known as anthracene-9-carbonyl cyanide, is an organic compound with the molecular formula C16H9NO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a cyanide group attached to the carbonyl carbon at the ninth position of the anthracene ring. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the field of fluorescence detection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthroylcyanide typically involves the reaction of 9-anthrylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium cyanide to yield this compound. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors for the acid chloride formation and subsequent cyanide addition, with appropriate safety measures to handle the toxic reagents involved.

Análisis De Reacciones Químicas

Types of Reactions: 9-Anthroylcyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming anthracen-9-ylmethanol.

Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic or acidic conditions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracen-9-ylmethanol.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Sensor Technology

Cyanide Detection:

One of the most significant applications of 9-Anthroylcyanide is in the development of sensors for cyanide detection. Cyanide is a highly toxic compound, and its detection is crucial in environmental monitoring and safety applications. Research has shown that derivatives of anthracene, including this compound, can be effectively used as fluorescent probes for detecting cyanide ions.

- Mechanism of Action: The sensing mechanism typically involves the interaction between the cyanide ion and the anthracene derivative, leading to a measurable change in fluorescence. This change can be quantified to determine cyanide concentrations in various samples .

- Case Study: A study demonstrated that a sensor based on an anthracene derivative exhibited a low detection limit for cyanide ions, making it a promising candidate for environmental monitoring .

Photophysical Studies

Fluorescent Properties:

this compound and its derivatives are known for their fluorescent properties, which have been extensively studied for applications in photonics and materials science.

- Fluorescent Sensors: The compound has been utilized to develop fluorescent sensors that can respond to changes in pH or other environmental conditions. These sensors leverage the photophysical characteristics of anthracene to provide real-time monitoring capabilities .

- Research Findings: Studies have indicated that modifications to the anthracene structure can enhance its fluorescent efficiency and stability, making it suitable for various sensing applications .

Biological Applications

Biological Probes:

The unique properties of this compound have led to its exploration as a biological probe in cellular studies.

- Cell Imaging: The compound can be used as a fluorescent marker in biological imaging, allowing researchers to visualize cellular processes in real-time. Its ability to emit fluorescence upon excitation makes it valuable for tracking cellular components or studying interactions within living cells .

- Case Study: Research involving anthracene derivatives has shown their potential in targeting specific biological pathways, thereby aiding in the understanding of complex biochemical processes .

Material Science

Polymer Composites:

In material science, this compound has been incorporated into polymer matrices to enhance the optical properties of materials.

Mecanismo De Acción

The mechanism of action of 9-Anthroylcyanide primarily involves its ability to absorb photons and undergo electronic transitions due to its conjugated aromatic structure. This property is exploited in fluorescence-based applications, where it can form fluorescent esters by reacting with hydroxyl groups on target molecules . The molecular targets and pathways involved in its biological activity are still under investigation, with some studies indicating potential interactions with cellular components leading to cytotoxic effects.

Comparación Con Compuestos Similares

- 9-Anthracenecarbonitrile

- 9,10-Anthracenedicarbonitrile

- 9-Cyanophenanthrene

- 2-Acetylanthracene

Comparison: 9-Anthroylcyanide is unique due to its specific functional groups that confer distinct fluorescent properties and reactivity. Compared to 9-Anthracenecarbonitrile and 9,10-Anthracenedicarbonitrile, this compound has a carbonyl group that enhances its ability to form fluorescent derivatives. Its cyanide group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science .

Actividad Biológica

9-Anthroylcyanide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound is an anthracene derivative containing a cyanide functional group. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N |

| Molecular Weight | 223.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several pathogenic bacteria and fungi.

- Case Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both organisms, suggesting it could serve as a potential antimicrobial agent.

Toxicological Considerations

While this compound shows promise in therapeutic applications, its cyanide component raises concerns regarding toxicity.

- Cyanide Toxicity : Cyanide is known for its rapid toxicity, affecting the central nervous system and leading to respiratory failure if exposure levels are high. Clinical cases have documented fatalities associated with cyanide exposure through accidental ingestion or inhalation in enclosed spaces .

Table 2: Toxicity Profile of Cyanides

| Toxicity Level | Symptoms |

|---|---|

| Low Exposure | Headache, dizziness |

| Moderate Exposure | Confusion, nausea |

| High Exposure | Loss of consciousness, death |

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound to enhance its biological activity while minimizing toxicity. For example, modifications to the anthracene core have led to compounds with improved anticancer efficacy .

Case Studies

- Clinical Study on Cyanide Poisoning : A report documented cases of cyanide poisoning due to accidental exposure to cyanogenic compounds. The symptoms varied based on exposure levels but highlighted the need for rapid medical intervention .

- Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that modified anthracene derivatives showed enhanced cytotoxicity against multiple tumor cell lines compared to their parent compounds .

Table 3: Summary of Research Findings on this compound

| Study Type | Findings |

|---|---|

| In Vitro Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial Testing | Effective against S. aureus and E. coli |

| Toxicological Analysis | High toxicity risk due to cyanide content |

Propiedades

IUPAC Name |

anthracene-9-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKFDGUBVPIERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006565 | |

| Record name | Anthracene-9-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85985-44-0 | |

| Record name | 9-Anthranoylnitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085985440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarbonyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.